molecular formula C15H21N3O B3019261 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 2319805-06-4

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No. B3019261
CAS RN: 2319805-06-4
M. Wt: 259.353
InChI Key: UELUMOISKPYMIX-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, also known as DCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPA is a cyclopropanecarboxamide derivative that has been found to exhibit promising biological and pharmacological properties.

Scientific Research Applications

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide has been found to exhibit promising biological and pharmacological properties, making it a potential candidate for various scientific research applications. Some of the areas where this compound has been studied include cancer research, neuroprotection, and anti-inflammatory activity. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for research on N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide. One area of research is to further elucidate the mechanism of action of this compound and its potential applications in various fields. Another area of research is to study the safety and efficacy of this compound in clinical settings. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable information for drug development. Overall, this compound has the potential to be a valuable compound for scientific research and drug development, and further research in this area is warranted.

Synthesis Methods

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with ethyl bromoacetate, followed by the reduction of the resulting ethyl 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetate with lithium aluminum hydride. The final product, this compound, is obtained by reacting the resulting ethyl 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetate with cyclopropanecarbonyl chloride. The synthesis of this compound has been reported in various scientific journals and can be performed in a laboratory setting.

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15(12-5-6-12)16-7-8-18-14(11-3-4-11)9-13(17-18)10-1-2-10/h9-12H,1-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELUMOISKPYMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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